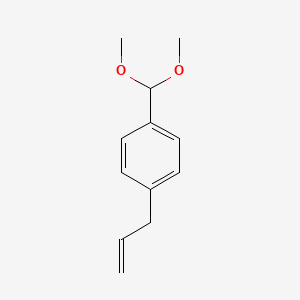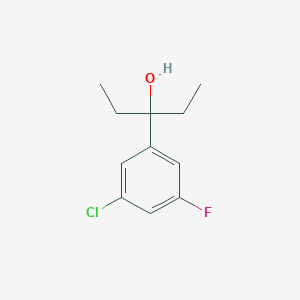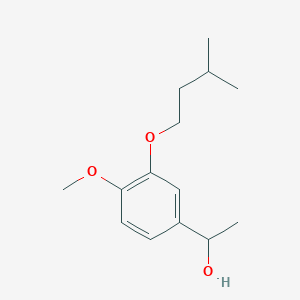
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol is an organic compound distinguished by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol typically starts from commercially available phenol derivatives. A common approach involves the alkylation of 4-methoxyphenol with isopentyl bromide under basic conditions to yield 3-(isopentyloxy)-4-methoxyphenol. This intermediate can be further treated with ethylmagnesium bromide (Grignard reagent) to introduce the ethanol group.
Reaction Conditions:
Alkylation: Basic conditions, typically using potassium carbonate in a suitable solvent like dimethylformamide (DMF)
Grignard reaction: Ethylmagnesium bromide in diethyl ether
Industrial Production Methods
Industrial production leverages large-scale reactors, optimized temperatures, and continuous flow systems to maximize yield and efficiency. Reagents are often introduced in a controlled manner to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol can undergo several types of chemical reactions:
Oxidation: Can be oxidized to the corresponding ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The alcohol group can be reduced using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and isopentyloxy groups are susceptible to nucleophilic substitution under specific conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane or potassium permanganate in aqueous solution
Reduction: LiAlH4 in ether solvents
Substitution: Sodium hydride (NaH) in DMF
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Simplified alcohols with one or more groups reduced
Substitution: New compounds with replaced substituents
Scientific Research Applications
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol has found several applications across diverse fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in cellular studies.
Medicine: Explored for its pharmacological properties, including possible anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of specialty chemicals and potentially as a precursor in the synthesis of performance materials.
Mechanism of Action
The compound’s effects arise from its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways
Pathways Involved: Inhibition of specific enzymes, leading to altered biochemical pathways and therapeutic effects
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol
1-(3-Hydroxy-4-methoxyphenyl)ethanol
1-(3-(Tert-butoxy)-4-methoxyphenyl)ethanol
Unique Features
Compared to these compounds, 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol stands out due to the isopentyloxy group, which imparts unique steric and electronic properties, influencing its reactivity and interactions.
This overview captures the essence of this compound and its significance in various scientific and industrial contexts. What else do you find fascinating about chemistry?
Properties
IUPAC Name |
1-[4-methoxy-3-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-10(2)7-8-17-14-9-12(11(3)15)5-6-13(14)16-4/h5-6,9-11,15H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTAEDPDKHCDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C(C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
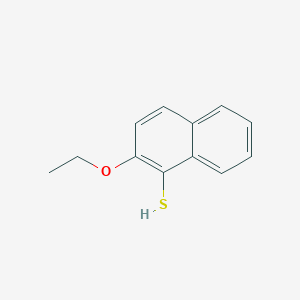
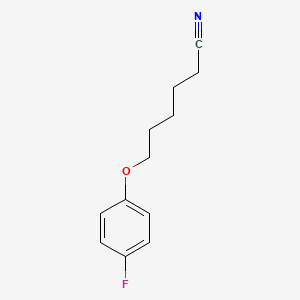
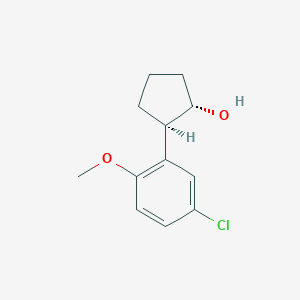
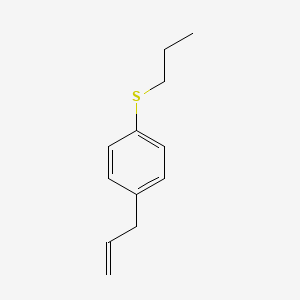
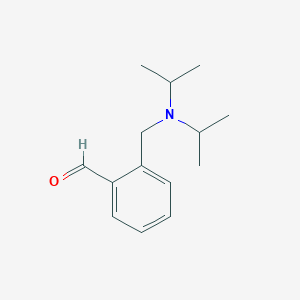
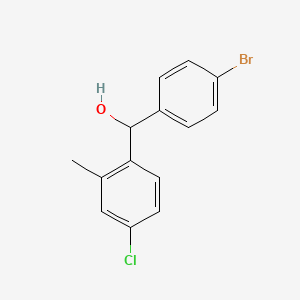
![1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7999088.png)
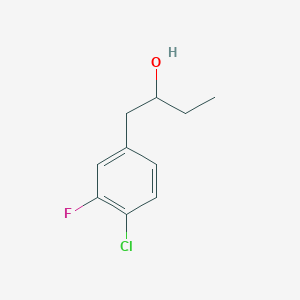
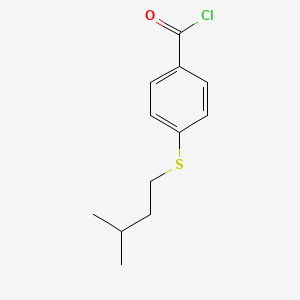
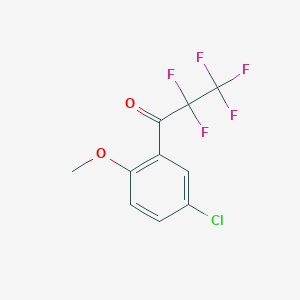
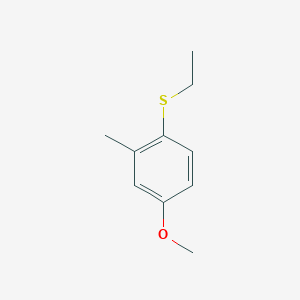
![2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene](/img/structure/B7999143.png)
